molecular formula C16H23N3O4 B13524699 Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B13524699
M. Wt: 321.37 g/mol
InChI Key: WRYHRXYAFAYOLQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group and the methoxycarbonyl-pyridinyl moiety in its structure makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable pyridine derivative. One common method includes the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as an intermediate, which is then reacted with methoxycarbonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperazine ring can interact with various receptors and enzymes, potentially leading to modulation of their activity. The methoxycarbonyl-pyridinyl moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is unique due to the presence of the methoxycarbonyl-pyridinyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 3-(5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-8-7-17-13(10-19)12-6-5-11(9-18-12)14(20)22-4/h5-6,9,13,17H,7-8,10H2,1-4H3

InChI Key

WRYHRXYAFAYOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

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